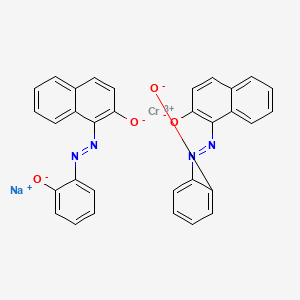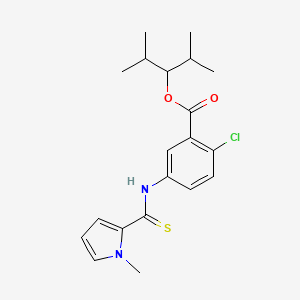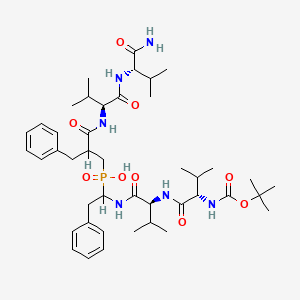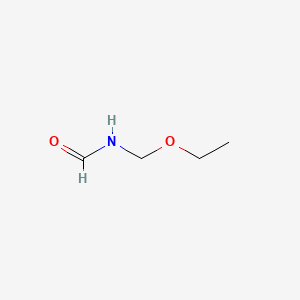
Ethoxymethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxymethylformamide is an organic compound with the molecular formula C4H9NO2 It is a formamide derivative, characterized by the presence of an ethoxy group attached to the nitrogen atom of the formamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethoxymethylformamide can be synthesized through the reaction of ethyl formate with methylamine. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the process. The general reaction is as follows: [ \text{Ethyl Formate} + \text{Methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamide derivatives under solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Ethoxymethylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethoxymethylformamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes
Wirkmechanismus
The mechanism of action of ethoxymethylformamide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the ethoxy group is replaced by other functional groups. The pathways involved include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Dimethylformamide (DMF): A widely used solvent with similar formamide structure but with two methyl groups instead of an ethoxy group.
N-Methylformamide (NMF): Another formamide derivative with a single methyl group.
Uniqueness of Ethoxymethylformamide: this compound is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to other formamide derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role .
Eigenschaften
CAS-Nummer |
38952-30-6 |
|---|---|
Molekularformel |
C4H9NO2 |
Molekulargewicht |
103.12 g/mol |
IUPAC-Name |
N-(ethoxymethyl)formamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-4-5-3-6/h3H,2,4H2,1H3,(H,5,6) |
InChI-Schlüssel |
JSZMWHPRZAGZLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



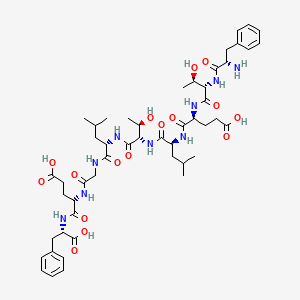
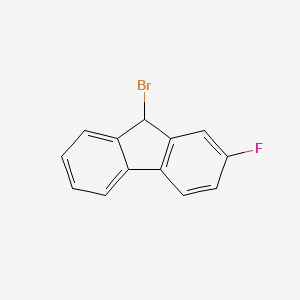
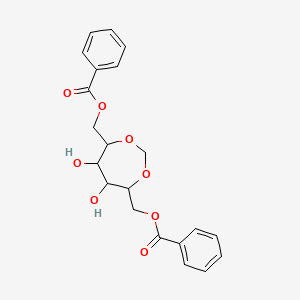

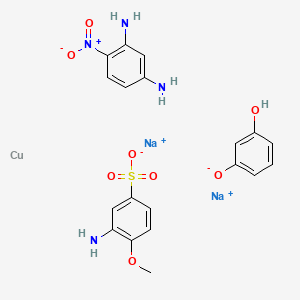
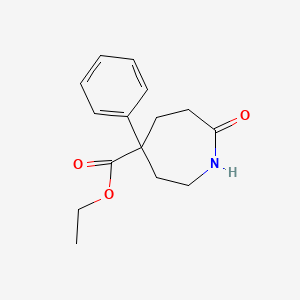
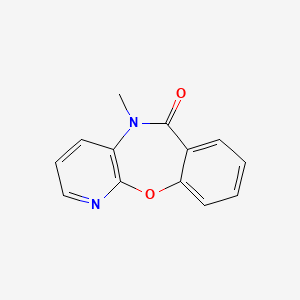
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

